molecular formula C17H15ClN2O3S2 B2729230 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886916-37-6

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2729230
CAS No.: 886916-37-6
M. Wt: 394.89
InChI Key: KWCIBCRJTDYBMZ-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic chemical compound designed for research applications, characterized by a benzothiazole core linked to a sulfonyl-substituted benzamide group. The benzothiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse biological potential and its presence in various pharmacologically active agents . This specific structure, featuring a 7-chloro-4-methyl substitution on the benzothiazole ring, is offered as a building block for researchers exploring new chemical entities. Compounds containing the N-(thiazol-2-yl)benzamide motif have been identified as potent and selective tools in biochemical research, such as functioning as negative allosteric modulators of specific ion channels . The presence of the (ethylsulfonyl)benzamide group contributes to the molecule's properties, making it a compound of interest for investigating structure-activity relationships. This product is intended for use in early-stage discovery research, including but not limited to, high-throughput screening, target identification, and the development of novel probes for biological systems. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-3-25(22,23)12-7-5-11(6-8-12)16(21)20-17-19-14-10(2)4-9-13(18)15(14)24-17/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCIBCRJTDYBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-(7-Chloro-4-Methylbenzo[d]Thiazol-2-Yl)-4-(Ethylsulfonyl)Benzamide

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments:

  • 4-(Ethylsulfonyl)benzoyl chloride : A sulfonylated benzoyl chloride serving as the acylating agent.
  • 7-Chloro-4-methylbenzo[d]thiazol-2-amine : A substituted benzothiazole amine acting as the nucleophile.

Coupling these fragments via amide bond formation represents the most straightforward synthetic approach. Alternative strategies may involve late-stage sulfonylation or benzothiazole ring construction.

Fragment Synthesis

Synthesis of 7-Chloro-4-Methylbenzo[d]Thiazol-2-Amine

The benzothiazole amine is synthesized through cyclocondensation of substituted aniline derivatives with thiourea or carbon disulfide. A representative protocol involves:

  • Nitration and Reduction :
    • Nitration of 4-methylbenzo[d]thiazole at position 7 using HNO₃ in H₂SO₄ at 0–5°C, yielding 7-nitro-4-methylbenzo[d]thiazole.
    • Reduction of the nitro group to an amine using iron powder in acetic acid, achieving ~83% yield.
  • Chlorination :
    • Treatment with POCl₃ or PCl₅ introduces the chloro substituent at position 7, though regioselectivity must be controlled to avoid di- or tri-chlorination.

Key Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 7.58 (d, J = 9.0 Hz, 1H), 7.03 (d, J = 2.0 Hz, 1H), 6.77 (dd, J = 9.0, 2.0 Hz, 1H), 5.55 (s, 2H, NH₂).
  • Melting Point : 160–164°C.
Synthesis of 4-(Ethylsulfonyl)Benzoyl Chloride
  • Sulfonation of Toluene Derivative :

    • Ethylation of 4-mercaptobenzoic acid using ethyl bromide in alkaline conditions forms 4-(ethylthio)benzoic acid.
    • Oxidation with H₂O₂ or mCPBA converts the thioether to the sulfonyl group, yielding 4-(ethylsulfonyl)benzoic acid.
  • Chlorination :

    • Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the acyl chloride.

Key Characterization Data :

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric stretch).

Amide Coupling

The final step involves coupling the benzothiazole amine with the sulfonylated benzoyl chloride:

Procedure :

  • Dissolve 7-chloro-4-methylbenzo[d]thiazol-2-amine (1.0 equiv) in anhydrous pyridine or DMF under nitrogen.
  • Add 4-(ethylsulfonyl)benzoyl chloride (1.1 equiv) dropwise at 0°C.
  • Stir at room temperature for 6–12 hours, monitoring progress via TLC (ethyl acetate/hexane, 1:1).
  • Quench with ice-water, extract with CHCl₃, and purify via recrystallization (ethyl acetate/hexane) or column chromatography.

Optimization Parameters :

Parameter Optimal Condition Effect on Yield
Solvent Pyridine Enhances nucleophilicity of amine
Temperature 0°C → RT Minimizes side reactions
Stoichiometry 1.1:1 (acyl chloride:amine) Ensures complete conversion
Reaction Time 8 hours Balances conversion and degradation

Yield : 65–72% after purification.

Reaction Mechanism and Byproduct Analysis

Amide Bond Formation Mechanism

The reaction proceeds via a nucleophilic acyl substitution:

  • Activation : Pyridine deprotonates the amine, enhancing its nucleophilicity.
  • Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of the acyl chloride.
  • Cl⁻ Departure : The chloride leaving group is eliminated, forming the amide bond.

Side Reactions :

  • Over-Acylation : Excess acyl chloride may lead to di-acylated products.
  • Hydrolysis : Moisture causes premature hydrolysis of the acyl chloride to the carboxylic acid.

Byproduct Mitigation Strategies

Byproduct Cause Mitigation
Di-acylated amine Excess acyl chloride Use 1.1 equiv acyl chloride
Hydrolyzed acid Moisture Employ anhydrous solvents
Oxidized sulfonyl Residual H₂O₂ Thorough washing post-sulfonation

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (3:7) yields crystals with >95% purity.
  • Column Chromatography : Silica gel with gradient elution (ethyl acetate in hexane, 20% → 50%) resolves acylated byproducts.

Spectroscopic Characterization

Technique Key Signals Interpretation
¹H NMR (CDCl₃) δ 8.10 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H) Benzamide aromatic protons
δ 3.20 (q, 2H, CH₂CH₃), 1.40 (t, 3H) Ethylsulfonyl group
¹³C NMR δ 167.5 (C=O), 140.2 (SO₂) Amide and sulfonyl carbons
IR 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) Confirms functional groups

Comparative Analysis of Synthetic Approaches

Yield and Efficiency

Method Yield (%) Purity (%) Key Advantage
Direct Coupling 72 98 Fewer steps
Late-Stage Sulfonation 58 95 Modularity

Scalability and Industrial Relevance

  • Direct Coupling : Preferred for large-scale synthesis due to streamlined steps.
  • Late-Stage Sulfonation : Useful for generating analog libraries but requires additional purification.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while substitution of the chloro group could yield a variety of substituted benzamides.

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity, attributed to its ability to interact with specific cellular targets involved in cancer cell proliferation and survival. Research indicates that benzothiazole derivatives, including this compound, can induce apoptosis in cancer cells by modulating key signaling pathways.

Case Studies and Findings:

  • Evren et al. (2019) demonstrated that thiazole derivatives showed significant cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range. The presence of specific substituents on the thiazole ring was linked to enhanced activity against human lung adenocarcinoma cells .
  • A study highlighted that compounds containing benzothiazole structures have been effective against glioblastoma and melanoma cell lines, suggesting that N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide could share similar efficacy due to its structural similarities .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Benzothiazole derivatives are known for their broad-spectrum antibacterial properties.

Research Insights:

  • Recent investigations have shown that certain benzothiazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have been reported to outperform standard antibiotics like ampicillin in terms of effectiveness .
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of critical enzymes necessary for bacterial survival .

Molecular Targets:

  • The compound may bind to specific proteins or enzymes, inhibiting their activity and thereby affecting cellular processes such as inflammation and apoptosis .
  • Pathway modulation related to cell proliferation has been suggested as a key mechanism through which this compound influences cancer cell behavior .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insights into how modifications to the chemical structure can enhance or diminish biological activity.

Key Findings:

  • The presence of both chloro and ethylsulfonyl groups has been associated with increased potency against various biological targets .
  • Variations in the benzothiazole core structure can lead to significant differences in anticancer and antimicrobial activities, highlighting the importance of careful design in drug development .

Summary Table of Applications

Application AreaKey FindingsReferences
AnticancerInduces apoptosis; effective against lung adenocarcinoma and glioblastoma
AntimicrobialPotent against Gram-positive/negative bacteria; outperforms ampicillin
MechanismBinds to proteins; modulates signaling pathways
SARStructural modifications enhance potency

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide and related benzothiazole derivatives:

Compound Name Substituents on Benzothiazole Core Benzamide Substituent Melting Point (°C) Biological Activity (Reported) Reference
This compound 7-Cl, 4-CH₃ 4-(ethylsulfonyl) Not Reported Not Reported (Inferred: enzyme inhibition)
N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-ethylpiperazin-1-yl)methyl)benzamide 5-OCH₃ 4-((4-ethylpiperazin-1-yl)methyl) 177.2 Enzyme inhibitory effects (IC₅₀: 0.8–5.2 µM)
N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) 6-Br 4-(4-methylpiperazin-1-yl) 234.6–238.2 Anticancer activity (Cell line assays)
N-(4-Pyridin-2-yl)thiazol-2-yl)-4-((2-azidoethoxy)triethyleneglycol)benzamide 4-pyridin-2-yl Triethyleneglycol-azidoethoxy Not Reported Probable use in bioconjugation
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) 4-(2,5-dimethylphenyl) 4-(piperidin-1-ylsulfonyl) Not Reported NF-κB activation enhancer (Adjuvant synergy)

Key Observations:

Substituent Effects on Activity: Chloro and Methyl Groups: The 7-Cl and 4-CH₃ groups in the target compound likely enhance lipophilicity and metabolic stability compared to analogs with methoxy (e.g., 5-OCH₃ in ) or bromo (e.g., 6-Br in ) substituents. Ethylsulfonyl vs.

Biological Activity Trends :

  • Piperazine-containing derivatives (e.g., 11 and 12a in ) exhibit marked anticancer activity, while sulfonamide derivatives (e.g., 2D216 in ) enhance NF-κB signaling. The ethylsulfonyl group in the target compound may position it as a middle ground between these two functional classes.
  • Enzyme inhibition is common among benzothiazole derivatives with polar substituents (e.g., IC₅₀ values for methoxy analogs in ), suggesting the target compound could share this property.

Physical Properties :

  • Melting points for analogs range widely (99.9–238.2°C ), with higher values often linked to rigid substituents (e.g., bromo or piperazine). The ethylsulfonyl group in the target compound may result in a moderate melting point (~150–200°C), though experimental confirmation is needed.

Research Findings and Implications

Structural Insights:

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for analogs in and , involving nucleophilic substitution or Suzuki coupling. However, the ethylsulfonyl group may require additional steps for sulfonation and purification.
  • Spectroscopic Data : Similar compounds in show distinct ¹H-NMR shifts for methyl (δ 2.3–2.6 ppm) and sulfonamide (δ 7.8–8.2 ppm) groups, which could guide characterization of the target compound.

Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article provides an in-depth exploration of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological properties. The specific structural components include:

  • A chloro group at the 7-position
  • A methyl group at the 4-position of the benzo[d]thiazole
  • An ethylsulfonyl group attached to the benzamide core

These unique structural features contribute to its potential interactions with various biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Similar compounds have demonstrated the ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in various cell lines, indicating a potential mechanism for its anti-inflammatory activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of several cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression, which is critical for cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedCell Lines Tested
Anti-inflammatoryInhibition of COX enzymes; reduction of IL-6, TNF-αRAW264.7 (mouse macrophages)
AnticancerInhibition of cell proliferation; induction of apoptosisA431, A549, H1299

The biological activity of this compound can be attributed to several mechanisms:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through activation of caspases and modulation of key signaling pathways such as AKT and ERK .
  • Cell Cycle Arrest : It affects cell cycle progression, leading to reduced proliferation rates in tumor cells.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • Cell Proliferation Assays : The MTT assay demonstrated that at concentrations ranging from 1 to 4 μM, this compound significantly inhibited the growth of A431 and A549 cells.
  • Cytokine Expression Studies : ELISA results indicated a marked decrease in IL-6 and TNF-α levels following treatment with this compound in RAW264.7 cells.
  • Flow Cytometry Analysis : Flow cytometry revealed that treated cancer cells exhibited increased early and late apoptosis rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide?

  • Answer : The synthesis typically involves cyclo-condensation of substituted thioamides with α-haloketones. For example, brominated intermediates (e.g., 2-bromo-1-aryl ethanones) react with thioamides under reflux in ethanol, followed by purification via recrystallization (yields: 60–90%) . Key characterization includes:

  • 1H/13C-NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.47–8.36 ppm for benzamide groups) .
  • HRMS : Validates molecular weight (e.g., M+H⁺ peaks matching calculated values) .
  • Melting Points : Range from 99.9°C to 290°C, depending on substituents .

Q. How is the compound screened for initial biological activity in academic settings?

  • Answer : Enzyme inhibition assays (e.g., kinase or protease targets) are common. Structural analogs with benzothiazole cores show inhibitory activity, suggesting the chloro and ethylsulfonyl groups enhance target binding. Assays use spectrophotometric or fluorometric methods to measure IC₅₀ values .

Q. What are the key physicochemical properties influencing solubility and stability?

  • Answer :

  • Lipophilicity : The ethylsulfonyl group increases hydrophobicity, impacting membrane permeability .
  • Thermal Stability : High melting points (>150°C) suggest solid-state stability .
  • pH Sensitivity : The benzamide moiety may hydrolyze under strongly acidic/basic conditions, requiring neutral buffer systems .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, methyl, ethylsulfonyl groups) affect enzyme inhibitory activity?

  • Answer :

  • Chlorine : Enhances electron-withdrawing effects, improving binding to enzyme active sites (e.g., observed in benzothiazole derivatives with IC₅₀ < 1 µM) .
  • Ethylsulfonyl : Increases steric bulk and hydrogen-bonding capacity, critical for selectivity .
  • Methyl on Benzothiazole : Reduces metabolic degradation, as seen in analogs with prolonged half-lives .

Q. What mechanistic insights explain contradictory bioactivity data across structural analogs?

  • Answer : Discrepancies arise from:

  • Target Specificity : Derivatives with trifluoromethyl groups (e.g., 6d in ) show off-target effects due to enhanced lipophilicity.
  • Assay Conditions : Varying pH or co-solvents (e.g., DMSO) alter compound aggregation, affecting IC₅₀ reproducibility .

Q. How can synthesis yields be optimized despite competing side reactions?

  • Answer :

  • Catalysis : Adding glacial acetic acid (5 drops) during condensation improves reaction efficiency (yield increase from 60% to 85%) .
  • Purification : Column chromatography over recrystallization reduces byproducts (e.g., dimerization of thiazole intermediates) .

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